An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate
An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate, with the Chemical Abstracts Service (CAS) number 273920-24-4 , is a multifaceted organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a β-amino ester scaffold, a methyl ester, and a nitrophenyl group, provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, providing a critical resource for professionals in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 3-amino-3-(4-nitrophenyl)propanoate is fundamental to its application in research and development. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 273920-24-4 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol [1] |
| Appearance | Solid[1] |
| IUPAC Name | methyl 3-amino-3-(4-nitrophenyl)propanoate |
Synthesis and Chemical Reactivity
The synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate can be achieved through several established synthetic pathways in organic chemistry. A common and effective method involves the reaction of 4-nitrobenzaldehyde with malonic acid, followed by a series of transformations.
Representative Synthetic Workflow
Caption: A representative synthetic workflow for Methyl 3-amino-3-(4-nitrophenyl)propanoate.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate, based on common organic chemistry transformations.
Step 1: Knoevenagel Condensation
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In a round-bottom flask, dissolve 10 mmol of 4-nitrobenzaldehyde and 12 mmol of malonic acid in 50 mL of pyridine.
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Add 1 mmol of piperidine as a catalyst.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain 4-nitrocinnamic acid.
Step 2: Fischer Esterification
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Suspend 8 mmol of 4-nitrocinnamic acid in 40 mL of methanol in a round-bottom flask.
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Carefully add 1 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
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Reflux the mixture for 3-5 hours.
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After cooling, remove the excess methanol under reduced pressure.
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Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-nitrocinnamate.
Step 3: Aza-Michael Addition
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Dissolve 5 mmol of methyl 4-nitrocinnamate in 25 mL of a saturated solution of ammonia in methanol.
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Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Methyl 3-amino-3-(4-nitrophenyl)propanoate.
Spectroscopic Characterization
Accurate characterization of Methyl 3-amino-3-(4-nitrophenyl)propanoate is crucial for its identification and quality control. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ 7.5-8.2 ppm), methine proton (δ ~4.5 ppm), methylene protons (δ ~2.8 ppm), methyl protons (δ ~3.7 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (~1730), NO₂ stretch (~1520 and ~1350) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 224.21, with characteristic fragmentation patterns. |
Potential Biological Activities and Applications in Drug Development
While specific biological data for Methyl 3-amino-3-(4-nitrophenyl)propanoate is limited in publicly available literature, the structural motifs present in the molecule suggest potential for significant biological activity. The β-amino ester core is a known pharmacophore in various therapeutic agents, and nitrophenyl groups are present in a number of antimicrobial and anticancer compounds.[4][5][6]
Antitumor Activity
Poly(β-amino esters) have been investigated as nanocarriers for the delivery of anticancer agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][7] These polymers can be designed to be pH-sensitive, allowing for targeted drug release in the acidic tumor microenvironment. The core structure of Methyl 3-amino-3-(4-nitrophenyl)propanoate could serve as a monomer for the synthesis of such functional polymers.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[6] The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. Some nitrophenol derivatives have shown promising antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] It is plausible that Methyl 3-amino-3-(4-nitrophenyl)propanoate and its derivatives could exhibit similar antimicrobial properties.
Signaling Pathway Interactions
The precise signaling pathways that may be modulated by Methyl 3-amino-3-(4-nitrophenyl)propanoate have not been elucidated. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the compound exhibits anticancer activity, it might interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis.
Caption: Potential cellular effects of Methyl 3-amino-3-(4-nitrophenyl)propanoate based on its structural motifs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 3-amino-3-(4-nitrophenyl)propanoate. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a compound with significant potential for further investigation in the fields of drug discovery and materials science. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives, which could lead to the identification of novel therapeutic agents with antitumor or antimicrobial properties. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development efforts.
References
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Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2023). RSC Publishing. Retrieved January 6, 2026, from [Link]
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Methyl 3-amino-3-(4-nitrophenyl)propanoate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]
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[Poly(β-amino esters)-based barriers for tumor targeted delivery system]. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]
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- 2. Methyl 3-amino-3-(4-nitrophenyl)propanoate [myskinrecipes.com]
- 3. Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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